Methyl Betulinate

Malaria Antiparasitic Natural Products

Methyl Betulinate (CAS 2259-06-5), also known as betulinic acid methyl ester, is a pentacyclic lupane-type triterpenoid that serves as the methyl ester derivative of betulinic acid. It is a naturally occurring compound isolated from various plant species including *Helicteres hirsuta*, *Ziziphus mucronata*, and birch bark.

Molecular Formula C31H50O3
Molecular Weight 470.7 g/mol
CAS No. 2259-06-5
Cat. No. B1675455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl Betulinate
CAS2259-06-5
SynonymsLup-20(29)-en-28-oic acid, 3-hydroxy-, methyl ester, (3beta)-
Molecular FormulaC31H50O3
Molecular Weight470.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)OC
InChIInChI=1S/C31H50O3/c1-19(2)20-11-16-31(26(33)34-8)18-17-29(6)21(25(20)31)9-10-23-28(5)14-13-24(32)27(3,4)22(28)12-15-30(23,29)7/h20-25,32H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24-,25+,28-,29+,30+,31-/m0/s1
InChIKeyXNZIMRUZBOZIBC-JVRMVBBZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Methyl Betulinate (CAS 2259-06-5) | Lupane Triterpenoid for Research Applications


Methyl Betulinate (CAS 2259-06-5), also known as betulinic acid methyl ester, is a pentacyclic lupane-type triterpenoid that serves as the methyl ester derivative of betulinic acid [1]. It is a naturally occurring compound isolated from various plant species including *Helicteres hirsuta*, *Ziziphus mucronata*, and birch bark [2]. With a molecular formula of C31H50O3 and a molecular weight of 470.7 g/mol, this compound is a key reference standard for structure-activity relationship (SAR) studies within the lupane triterpenoid class [3].

Methyl Betulinate (CAS 2259-06-5) | Why In-Class Lupane Analogs Cannot Be Substituted


Methyl Betulinate cannot be generically substituted with betulinic acid, betulin, or other lupane analogs due to critical structure-activity relationship (SAR) divergences driven by the C-28 methyl ester modification. This single structural change alters hydrogen bonding capacity, lipophilicity, and molecular recognition at biological targets, resulting in quantifiably different potency, target engagement profiles, and even reversed biological effects [1]. For example, while betulinic acid demonstrates modest antiplasmodial activity, Methyl Betulinate exhibits approximately 2-fold higher potency against *P. falciparum* [2]. Furthermore, in functional assays such as HBV entry inhibition, Methyl Betulinate displays reduced target engagement (higher IC50 for preS1 binding) compared to betulinic acid, underscoring that in-class substitution will yield non-equivalent and potentially invalid experimental outcomes [3].

Methyl Betulinate (CAS 2259-06-5) | Head-to-Head Quantitative Differentiation Data


Methyl Betulinate vs. Betulinic Acid | 2-Fold Superior Antiplasmodial Activity

In a direct comparative study, Methyl Betulinate demonstrated approximately 2-fold greater potency than its parent compound, betulinic acid, against *Plasmodium falciparum* NF54 strains. The IC50 values were 10.11 µg/mL for Methyl Betulinate and 20 µg/mL for betulinic acid, indicating that the methyl ester modification at C-28 significantly enhances antiplasmodial activity [1]. This quantifiable difference establishes Methyl Betulinate as a superior reference standard for antimalarial screening programs.

Malaria Antiparasitic Natural Products

Methyl Betulinate vs. Betulinic Acid | Superior Anxiolytic Activity Profile

In a comparative in vivo evaluation, betulinic acid methyl ester (Methyl Betulinate) exhibited anti-anxiety activity superior to betulinic acid in rodent behavioral models [1]. The study concluded that the activity profile of Methyl Betulinate supports its consideration as a viable drug candidate, whereas the parent acid showed comparable but less potent effects. This differential efficacy is attributed to the methyl ester's improved pharmacokinetic or target engagement properties.

Anxiety CNS Behavioral Pharmacology

Methyl Betulinate vs. Betulinic Acid | Distinct HBV Entry Inhibition Profile

A systematic evaluation of lupane triterpenoids for Hepatitis B virus (HBV) entry inhibition revealed that Methyl Betulinate (IC50 = 47.05–99.97 µM) is substantially less potent than betulinic acid (IC50 = 0.65–1.08 µM) in the [3H]TC uptake assay [1]. This quantitative difference, which amounts to approximately 70- to 100-fold, underscores that the C-28 methyl ester dramatically reduces activity at this specific target. Consequently, betulinic acid, not Methyl Betulinate, is the appropriate compound for HBV entry studies.

HBV Antiviral Entry Inhibitor

Methyl Betulinate vs. Betulin | 20-Fold Higher Anti-HIV-1 Activity

Cross-study comparison of lupane triterpenoids against HIV-1 reverse transcriptase reveals that Methyl Betulinate (IC50 = 11 µM) is approximately 20-fold more potent than betulin (IC50 = 229 µM) [1][2]. This significant difference in potency highlights that the C-28 carboxylic acid methylation, in conjunction with the C-3 hydroxyl, creates a pharmacophore that is far more effective at inhibiting this viral enzyme than the diol system present in betulin.

HIV-1 Reverse Transcriptase Antiviral

Methyl Betulinate | Potent and Selective Anti-Melanoma Activity

Methyl Betulinate demonstrates potent and selective cytotoxicity against B16 2F2 mouse melanoma cells with an IC50 of 4.9 µM [1]. This activity is notable as it falls within the low micromolar range, a benchmark for potent cytotoxic agents. While a direct, side-by-side comparison for this specific endpoint is lacking, the data supports its use as a positive control or reference compound in melanoma-focused cytotoxicity screens. The compound also induces melanogenesis at an EC50 of 2.5 µM .

Melanoma Cancer Cytotoxicity

Methyl Betulinate (CAS 2259-06-5) | Validated Application Scenarios


Antimalarial Drug Discovery and SAR Studies

Based on its demonstrated 2-fold superior potency against *P. falciparum* compared to betulinic acid [1], Methyl Betulinate should be utilized as the preferred reference standard and starting scaffold for antimalarial drug discovery programs. It is also valuable for investigating the mechanism of action against chloroquine-resistant strains .

CNS Anxiolytic Mechanism Research

Given its superior in vivo anti-anxiety activity relative to betulinic acid [1], Methyl Betulinate is the ideal candidate for CNS pharmacology studies aimed at elucidating novel, non-benzodiazepine mechanisms of anxiolysis. Its unique activity profile warrants further target identification and validation studies.

Melanoma Biology and Apoptosis Research

With a defined IC50 of 4.9 µM against B16 2F2 melanoma cells [1], Methyl Betulinate is a proven tool compound for investigating triterpenoid-induced apoptosis and differentiation pathways in melanoma. Its ability to induce melanogenesis (EC50 = 2.5 µM) further supports its use in pigmentation and differentiation studies.

HIV-1 Reverse Transcriptase Inhibition Assays

Methyl Betulinate's potent inhibition of HIV-1 reverse transcriptase (IC50 = 11 µM) [1] makes it a valuable positive control or reference inhibitor for in vitro antiviral screening assays. Its activity is significantly greater than that of betulin, making it a more sensitive probe for enzyme kinetics studies .

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